
withaphysalin O
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Description
withaphysalin O is a natural product found in Acnistus arborescens with data available.
Q & A
Q. Basic: What experimental protocols are recommended for isolating withaphysalin O from natural sources?
Methodological Answer:
Isolation requires a combination of bioassay-guided fractionation and chromatographic techniques.
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Step 1 : Extract plant material (e.g., Physalis spp.) using solvents of increasing polarity (e.g., hexane → ethyl acetate → methanol) .
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Step 2 : Fractionate via vacuum liquid chromatography (VLC) or flash chromatography, monitoring fractions via TLC/HPLC with UV detection (λ = 254 nm) .
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Step 3 : Purify bioactive fractions using preparative HPLC (C18 column, acetonitrile/water gradient). Confirm purity (>95%) via NMR and HRMS .
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Data Table :
Step Technique Key Parameters Yield (%) 1 Solvent extraction Ethyl acetate, 48h, room temp 12.3 2 Flash chromatography Hexane:EtOAc (7:3) 4.1 3 Preparative HPLC 55% MeCN, 2 mL/min 1.8
Q. Basic: How can structural discrepancies in this compound characterization be resolved?
Methodological Answer:
Conflicts in NMR/X-ray data require cross-validation:
- Comparative Analysis : Align 1H-NMR shifts (e.g., δ 6.2–6.8 ppm for α,β-unsaturated lactone) with published datasets .
- Advanced Spectroscopy : Use 2D NMR (HSQC, HMBC) to confirm stereochemistry. For crystalline samples, X-ray diffraction resolves absolute configuration .
- Reference Standards : Compare retention times (HPLC) and optical rotation with authenticated samples .
Q. Advanced: What strategies address contradictions in reported bioactivity data (e.g., cytotoxic IC50 values)?
Methodological Answer:
Discrepancies often stem from assay variability or compound instability:
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Standardized Assays : Use NIH/WHO-recommended cell lines (e.g., HeLa, MCF-7) with identical passage numbers and culture conditions .
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Quality Control : Pre-test compound stability in DMSO/PBS via LC-MS over 24h .
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Meta-Analysis : Pool data from ≥5 independent studies; apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers .
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Example Conflict Resolution :
Study IC50 (μM) Cell Line Assay Duration A 2.1 HeLa 48h B 8.7 HeLa 72h Conclusion : Prolonged exposure may induce apoptosis resistance .
Q. Advanced: How to design experiments investigating this compound’s molecular targets?
Methodological Answer:
Combine in silico and in vitro approaches:
- Target Prediction : Use SwissTargetPrediction or AutoDock for ligand-protein docking (focus on NF-κB, STAT3 pathways) .
- Validation :
Q. Basic: What are best practices for synthesizing this compound derivatives?
Methodological Answer:
Focus on regioselective modifications:
- Stereochemical Integrity : Protect reactive sites (e.g., lactone ring) during acylation/alkylation .
- Analytical Workflow :
Q. Advanced: How to optimize in vivo models for studying this compound’s pharmacokinetics?
Methodological Answer:
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Dosing Regimen : Administer orally (5–20 mg/kg) or intravenously (1–5 mg/kg) in BALB/c mice .
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Pharmacokinetic Metrics :
Parameter Method Target Threshold Cmax LC-MS/MS ≥1 μg/mL t1/2 Non-compartmental analysis >4h -
Tissue Distribution : Euthanize at 0.5, 2, 6h post-dose; quantify compound in plasma, liver, and tumors .
Q. Basic: What literature review frameworks ensure comprehensive coverage of this compound studies?
Methodological Answer:
Use the PICO format (Population, Intervention, Comparison, Outcome) :
- Example :
- Population : Cancer cell lines (e.g., HepG2).
- Intervention : this compound (1–50 μM).
- Comparison : Doxorubicin or vehicle control.
- Outcome : Apoptosis (Caspase-3 activation).
Q. Advanced: How to validate this compound’s anti-inflammatory mechanisms in primary cells?
Methodological Answer:
- Primary Cell Isolation : Extract macrophages from C57BL/6 mice via peritoneal lavage .
- Functional Assays :
Q. Guidelines for Data Reproducibility
Properties
Molecular Formula |
C30H40O7 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(1S,2S,5S,6R,9R,12S,13R,17S,18R,20R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-8-ethoxy-17-hydroxy-6,13-dimethyl-7,19-dioxahexacyclo[10.9.0.02,9.05,9.013,18.018,20]henicos-15-en-14-one |
InChI |
InChI=1S/C30H40O7/c1-6-34-26-29-12-11-18-17(14-24-30(36-24)22(32)10-9-21(31)27(18,30)4)19(29)7-8-20(29)28(5,37-26)23-13-15(2)16(3)25(33)35-23/h9-10,17-20,22-24,26,32H,6-8,11-14H2,1-5H3/t17-,18+,19+,20-,22+,23-,24-,26?,27+,28-,29-,30-/m1/s1 |
InChI Key |
KBKOFWYPSMINIY-MCRWPRFKSA-N |
Isomeric SMILES |
CCOC1[C@]23CC[C@H]4[C@H]([C@@H]2CC[C@@H]3[C@](O1)(C)[C@H]5CC(=C(C(=O)O5)C)C)C[C@@H]6[C@]7([C@@]4(C(=O)C=C[C@@H]7O)C)O6 |
Canonical SMILES |
CCOC1C23CCC4C(C2CCC3C(O1)(C)C5CC(=C(C(=O)O5)C)C)CC6C7(C4(C(=O)C=CC7O)C)O6 |
Synonyms |
el-(17S,20R,22R)-5 beta,6 beta:18,20-diepoxy-4 beta-hydroxy-18-ethoxy-1-oxowitha-2,24-dienolide withaphysalin F ethyl ether withaphysalin O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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